

# Comparative Efficacy of Liranaftate and Terbinafine in Clinical Trials: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Liranaftate |           |
| Cat. No.:            | B1674862    | Get Quote |

An objective comparison of **Liranaftate** and Terbinafine for the treatment of superficial fungal infections, supported by available clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: No head-to-head clinical trials directly comparing the efficacy of **Liranaftate** and Terbinafine have been identified in the public domain. The following comparison is based on an indirect analysis of separate clinical trials. Efficacy data is presented from studies where each drug was compared against other antifungals or a placebo. Therefore, any conclusions on relative efficacy should be interpreted with caution.

### Introduction

Liranaftate and Terbinafine are both antifungal agents effective in the treatment of dermatophytoses such as tinea pedis (athlete's foot) and tinea cruris (jock itch). Both drugs target the fungal enzyme squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2][3][4] Inhibition of this enzyme leads to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell, ultimately resulting in fungal cell death.[1][2] While they share a common mechanism of action, their clinical efficacy has been evaluated in separate clinical trials against various comparators.



# Data Presentation: An Indirect Comparison of Clinical Efficacy

The following tables summarize the clinical efficacy of topical **Liranaftate** 2% cream and Terbinafine 1% cream from individual, multi-center, randomized, and double-blind controlled trials.

Table 1: Clinical Efficacy of Liranaftate 2% Cream (Once Daily Application)

| Indication                    | Comparat<br>or            | Treatmen<br>t Duration | Assessm<br>ent<br>Timepoint | Clinical<br>Cure Rate | Mycologi<br>cal<br>Clearanc<br>e Rate | Response<br>Rate |
|-------------------------------|---------------------------|------------------------|-----------------------------|-----------------------|---------------------------------------|------------------|
| Tinea<br>Corporis/Cr<br>uris  | 1%<br>Bifonazole<br>Cream | 2 weeks                | End of<br>Treatment         | 59.2%                 | -                                     | 94.4%            |
| 2 weeks<br>post-<br>treatment | 67.6%                     | 97.18%                 | 94.4%                       |                       |                                       |                  |
| Tinea<br>Pedis                | 1%<br>Bifonazole<br>Cream | 4 weeks                | End of<br>Treatment         | 41.7%                 | -                                     | 81.9%            |
| 2 weeks<br>post-<br>treatment | 54.2%                     | 90.28%                 | 81.9%                       |                       |                                       |                  |

Data extracted from a multicenter, randomized, double-blind, controlled trial comparing 2% liranaftate cream with 1% bifonazole cream.[5]

Table 2: Clinical Efficacy of Terbinafine 1% Cream



| Indication                    | Comparator                               | Treatment<br>Duration | Application<br>Frequency | Assessmen<br>t Timepoint   | Efficacy/Cu<br>re Rate        |
|-------------------------------|------------------------------------------|-----------------------|--------------------------|----------------------------|-------------------------------|
| Tinea Pedis<br>(Interdigital) | Placebo                                  | 1 week                | Twice Daily              | 5 weeks post-<br>treatment | 88%<br>(Mycological<br>Cure)  |
| Tinea Pedis                   | Placebo                                  | Not specified         | Not specified            | Follow-up                  | 78% (Overall<br>Efficacy)     |
| Tinea Cruris                  | Placebo                                  | 2 weeks               | Twice Daily              | End of<br>Treatment        | 67%<br>(Effective<br>Therapy) |
| 2 weeks post-<br>treatment    | 78%<br>(Effective<br>Therapy)            |                       |                          |                            |                               |
| Tinea Cruris                  | Placebo                                  | Not specified         | Not specified            | End of<br>Therapy          | 78% (Cure<br>Rate)            |
| Follow-up                     | 89% (Cure<br>Rate)                       |                       |                          |                            |                               |
| Tinea<br>Corporis/Crur<br>is  | 2%<br>Sertaconazol<br>e Nitrate<br>Cream | 3 weeks               | Twice Daily              | End of 2<br>weeks          | 80%<br>(Complete<br>Cure)     |
| End of 3<br>weeks             | 100%<br>(Complete<br>Cure)               |                       |                          |                            |                               |

Data compiled from multiple randomized, double-blind, placebo-controlled, and active-controlled trials.[6][7][8][9][10][11]

# Experimental Protocols Liranaftate Clinical Trial Methodology



A representative multicenter, randomized, double-blind, controlled study evaluating 2% **Liranaftate** cream involved the following protocol[5]:

- Objective: To assess the efficacy and safety of 2% **liranaftate** cream in comparison to 1% bifonazole cream for the treatment of tinea corporis, tinea cruris, and tinea pedis.[5]
- Study Design: A total of 288 patients were enrolled and randomized into two groups: a test group receiving 2% **liranaftate** cream and a control group receiving 1% bifonazole cream.[5]
- Patient Population: Patients with a clinical diagnosis of tinea corporis, tinea cruris, or tinea pedis, confirmed by mycological examination.
- Treatment Regimen:
  - For tinea corporis and tinea cruris, patients applied the assigned cream once daily for 2 weeks.[5]
  - For tinea pedis, patients applied the assigned cream once daily for 4 weeks.
- Efficacy Assessment: Clinical and mycological evaluations were conducted at baseline, during treatment, at the end of treatment, and at a follow-up visit 2 weeks after treatment completion.[5] Efficacy endpoints included clinical cure rate, mycological clearance rate, and overall response rate.[5]

## **Terbinafine Clinical Trial Methodology**

The protocols for topical Terbinafine trials varied in duration and comparator, with a common framework as follows[7][8][9][10][11]:

- Objective: To determine the efficacy and safety of 1% terbinafine cream compared to a
  placebo vehicle or another active antifungal agent in treating tinea pedis or tinea cruris.[7][8]
  [9][11]
- Study Design: Randomized, double-blind, parallel-group, placebo- or active-controlled trials. [7][8][9][11]
- Patient Population: Patients with a clinical diagnosis of tinea pedis or tinea cruris, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture.[7][8][9][11]



- Treatment Regimen: Patients were instructed to apply 1% terbinafine cream or the comparator to the affected areas, typically twice daily, for a duration ranging from 1 to 4 weeks.[9][11][12]
- Efficacy Assessment: Evaluations included clinical assessments of signs and symptoms
   (e.g., erythema, scaling, pruritus) and mycological assessments (KOH microscopy and
   culture) at baseline, at the end of treatment, and at follow-up visits several weeks post treatment.[7][8][9][11] Primary endpoints often included mycological cure (negative KOH and
   culture) and clinical cure or effective treatment (resolution or significant improvement of signs
   and symptoms).[7][8][9][11]

# **Signaling Pathway and Experimental Workflow**

The shared mechanism of action of **Liranaftate** and Terbinafine is the inhibition of squalene epoxidase in the ergosterol biosynthesis pathway of fungi.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Liranaftate? [synapse.patsnap.com]
- 3. What is Liranaftate used for? [synapse.patsnap.com]
- 4. Liranaftate | Antifungal | TargetMol [targetmol.com]
- 5. Liranaftate cream in the treatment of tinea cruris, tinea corporis and tinea pedis: a multicentre, randomized, double-bind, controlled trial [pifukezazhi.com]
- 6. A clinical trial of topical terbinafine (a new allylamine antifungal) in the treatment of tinea pedis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of topical terbinafine in the treatment of tinea cruris PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of tinea cruris with topical terbinafine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a 1-week, twice-daily regimen of terbinafine 1% cream in the treatment of interdigital tinea pedis. Results of placebo-controlled, double-blind, multicenter trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Terbinafine Hydrochloride 1% Cream vs. Sertaconazole Nitrate 2% Cream in Tinea Corporis and Tinea Cruris: A Comparative Therapeutic Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Terbinafine Hydrochloride 1% Cream vs. Sertaconazole Nitrate 2% Cream in Tinea Corporis and Tinea Cruris: A Comparative Therapeutic Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of chronic tinea pedis (athlete's foot type) with topical terbinafine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Liranaftate and Terbinafine in Clinical Trials: An Indirect Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674862#comparative-efficacy-of-liranaftate-versus-terbinafine-in-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com